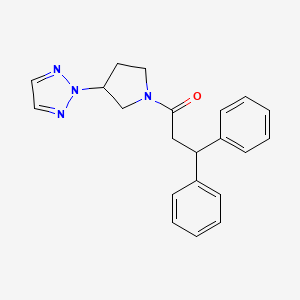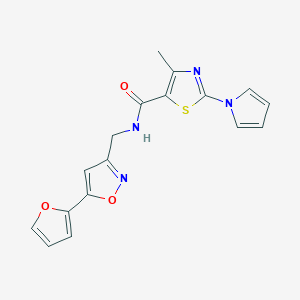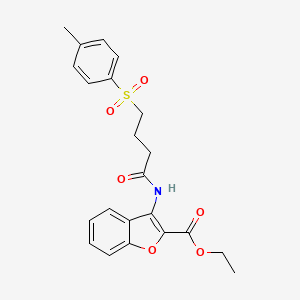
Ethyl 3-(4-tosylbutanamido)benzofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzofuran-3-carboxylate esters are a class of compounds that have attracted significant interest due to their broad range of biological activity . They often serve as key intermediates for subsequent transformations into functionalized derivatives of these acids .
Synthesis Analysis
The synthesis of benzofuran-3-carboxylate esters can be achieved through various methods. One such method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling . Another method involves reactions of salicylic aldehyde derivatives with ethyl diazoacetates in HBF4 medium, followed by treatment with concentrated H2SO4 .Chemical Reactions Analysis
Benzofuran-3-carboxylate esters can undergo various chemical reactions. For instance, they can be synthesized by reactions of salicylic aldehyde derivatives with ethyl diazoacetates .Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran-3-carboxylate esters can vary depending on the specific derivative. For example, the molecular formula of ethyl benzofuran-2-carboxylate is C11H10O3, with an average mass of 190.195 Da and a monoisotopic mass of 190.062988 Da .Applications De Recherche Scientifique
Chemistry and Reactivity Ethyl 3-(4-tosylbutanamido)benzofuran-2-carboxylate, a compound with potential applications in organic synthesis and medicinal chemistry, demonstrates a broad range of reactivity. Studies have shown its versatility in forming various derivatives through reactions with secondary amines, piperazine, and other reactants. For example, ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates react with secondary amines to yield 4-aryl-2-(thiophen-2-yl)-4-oxobutanamides, highlighting its utility in synthesizing complex molecules (Vasileva et al., 2018).
Synthetic Applications The compound is instrumental in the synthesis of novel structures, such as 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives, showcasing a facile and cost-effective methodology. This is achieved through one-pot reactions, underlining its importance in the development of new pharmacologically relevant compounds (Gao et al., 2011).
Catalytic Efficiency It serves as a key intermediate in catalyzed annulation reactions, exemplified by its role in phosphine-catalyzed [4 + 2] annulations, resulting in highly functionalized tetrahydropyridines. This illustrates its potential in catalysis and the synthesis of nitrogen-containing heterocycles, which are pivotal in drug development (Zhu et al., 2003).
Enantioselective Synthesis The compound is also involved in enantioselective synthesis, as demonstrated in the kinetic resolution of (±)1,4-benzodioxan-2-carboxylic acid, offering pathways to S-enantiomerically enriched intermediates. This is crucial for the production of enantiopure pharmaceuticals, reflecting its significance in asymmetric synthesis (Kasture et al., 2005).
Mécanisme D'action
Orientations Futures
Benzofuran-3-carboxylate esters have shown promise in various fields of drug invention and development due to their wide range of biological and pharmacological applications . Future research will likely continue to explore the synthesis, properties, and potential applications of these and related compounds.
Propriétés
IUPAC Name |
ethyl 3-[4-(4-methylphenyl)sulfonylbutanoylamino]-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6S/c1-3-28-22(25)21-20(17-7-4-5-8-18(17)29-21)23-19(24)9-6-14-30(26,27)16-12-10-15(2)11-13-16/h4-5,7-8,10-13H,3,6,9,14H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOMMXJUCJZHRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

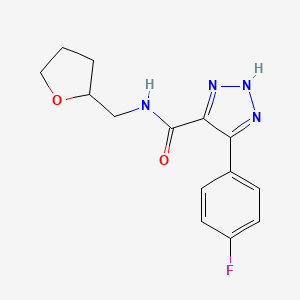
![1-(benzo[c][1,2,5]oxadiazol-4-yl)-1H-pyrrole-2,5-dione](/img/structure/B2692732.png)
![N-(3-isopropoxypropyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2692733.png)
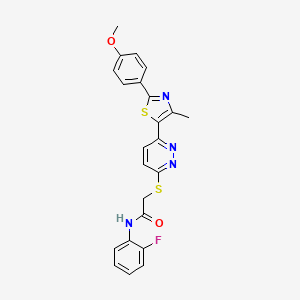
![4-Chloro-2-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methoxy}benzamide](/img/structure/B2692735.png)
![N-benzyl-2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2692737.png)

![6-[4-(7H-Purin-6-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2692739.png)
![2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2692741.png)
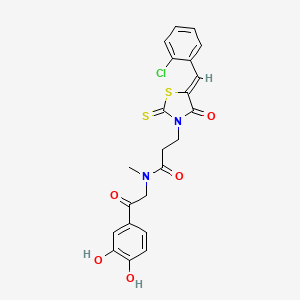
![N',N'-dimethyl-N-[(1-methylimidazol-2-yl)methyl]ethane-1,2-diamine](/img/structure/B2692745.png)
![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2692746.png)
